An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-Fluorobenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and chemical properties of 2-Chloro-5-Fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other high-value organic compounds. This document is designed to equip researchers and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and application of this versatile molecule.
Introduction: The Molecular Blueprint of 2-Chloro-5-Fluorobenzaldehyde
2-Chloro-5-Fluorobenzaldehyde, with the CAS number 84194-30-9, is an aromatic aldehyde featuring a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position relative to the aldehyde group.[1][2] Its molecular formula is C₇H₄ClFO, and it has a molecular weight of approximately 158.56 g/mol .[2][3] The presence of the electron-withdrawing halogen substituents and the reactive aldehyde functionality makes this compound a valuable intermediate in a variety of organic transformations.[1]
This guide will delve into the fundamental physical and spectroscopic properties of 2-Chloro-5-Fluorobenzaldehyde, providing both established data and the experimental frameworks for their verification.
Physicochemical Properties: A Quantitative Overview
The physical characteristics of a compound are foundational to its application in synthesis and formulation. The key physicochemical properties of 2-Chloro-5-Fluorobenzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 84194-30-9 | [1][2] |
| Molecular Formula | C₇H₄ClFO | [2][3] |
| Molecular Weight | 158.56 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid or crystals | [4][5] |
| Melting Point | 60-63 °C | [5][6] |
| Boiling Point | 204.5 °C at 760 mmHg | [5] |
| Density | 1.352 g/cm³ | [5][7] |
| Flash Point | 80.9 °C | [5] |
Solubility Profile: A Guide to Solvent Selection
Qualitative Solubility:
Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This protocol provides a reliable method for determining the precise solubility of 2-Chloro-5-Fluorobenzaldehyde in a solvent of interest.
Materials:
-
2-Chloro-5-Fluorobenzaldehyde
-
Analytical grade solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Chloro-5-Fluorobenzaldehyde to a known volume of the solvent in a sealed flask.
-
Place the flask in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the solution to settle at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, which represents the solubility, taking into account the dilution factor.
-
Spectroscopic Analysis: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Chloro-5-Fluorobenzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic Proton (-CHO): A singlet is expected in the region of 9.9-10.5 ppm. For the similar compound 4-fluorobenzaldehyde, this peak appears at 9.97 ppm.[9]
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chlorine and fluorine substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic Carbon (C=O): A peak is expected in the downfield region, typically around 185-195 ppm. For the related 4-fluorobenzaldehyde, this peak is at 190.5 ppm.[9]
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the region of 115-165 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling. For 4-fluorobenzaldehyde, the carbon attached to fluorine shows a doublet with a large coupling constant (J = 256.7 Hz).[9]
Experimental Protocol for NMR Sample Preparation
Materials:
-
2-Chloro-5-Fluorobenzaldehyde (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Weigh the appropriate amount of 2-Chloro-5-Fluorobenzaldehyde into a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the solid completely.
-
Transfer the solution to the NMR tube using a pipette.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1740 cm⁻¹.[10]
-
Aromatic C-H Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.[10]
-
Aromatic C=C Stretch: Medium to weak bands are expected in the region of 1400-1600 cm⁻¹.[10]
-
C-Cl Stretch: An absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption is expected in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 158) with an isotopic peak for ³⁷Cl at M+2. For the similar 2-chlorobenzaldehyde, the molecular ion is observed.[11]
-
[M-H]⁺: Loss of the aldehydic hydrogen (m/z ≈ 157).
-
[M-CHO]⁺: Loss of the formyl group (m/z ≈ 129).
-
[M-Cl]⁺: Loss of a chlorine atom (m/z ≈ 123).
Reactivity and Synthetic Applications
2-Chloro-5-Fluorobenzaldehyde is a versatile intermediate in organic synthesis due to the reactivity of its aldehyde group and the influence of the halogen substituents.[1]
-
Nucleophilic Addition to the Aldehyde: The aldehyde group is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[1]
-
Wittig Reaction: It can undergo the Wittig reaction to form substituted styrenes.[1]
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination.[1]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid.
-
Nucleophilic Aromatic Substitution: While the benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing aldehyde and halogen groups, the chlorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions.[1]
Safety, Handling, and Storage
As a halogenated aromatic aldehyde, 2-Chloro-5-Fluorobenzaldehyde requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Pictograms: Exclamation mark.
Safe Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols for Physical Property Determination
Melting Point Determination (Capillary Method)
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of 2-Chloro-5-Fluorobenzaldehyde using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, heat slowly (1-2 °C per minute) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Boiling Point Determination (Micro-Boiling Point Method)
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure:
-
Place a small amount of 2-Chloro-5-Fluorobenzaldehyde into the small test tube.
-
Invert the capillary tube (sealed end up) and place it in the test tube.
-
Secure the test tube to a thermometer and immerse it in a heating bath.
-
Heat the bath gently and observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Conclusion
This technical guide has provided a detailed overview of the physical properties, spectroscopic characteristics, reactivity, and safe handling of 2-Chloro-5-Fluorobenzaldehyde. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective and safe utilization of this important chemical intermediate.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided in search results)
- The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. (URL not provided in search results)
-
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from [Link]
- Supporting Information - [Journal Name, Year, Volume, Pages]. (URL not provided in search results)
- 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum - ChemicalBook. (URL not provided in search results)
- 2-Chloro-5-fluorobenzaldehyde SDS, 84194-30-9 Safety Data Sheets - ECHEMI. (URL not provided in search results)
- 2-Chloro-6-fluorobenzaldehyde - Wikipedia. (URL not provided in search results)
- Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu - Benchchem. (URL not provided in search results)
- 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum - ChemicalBook. (URL not provided in search results)
- 2-Chloro-5-(trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (URL not provided in search results)
- Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide - Benchchem. (URL not provided in search results)
- CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents.
- (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate. (URL not provided in search results)
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL not provided in search results)
- The Solubility of Solvent Black 46 in Organic Solvents: A Technical Guide - Benchchem. (URL not provided in search results)
- 1H NMR Spectra and Peak Assignment - Oregon State University. (URL not provided in search results)
- A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL not provided in search results)
- 2-Chlorobenzaldehyde (89-98-5) 13C NMR spectrum - ChemicalBook. (URL not provided in search results)
- 2-Chlorobenzaldehyde (89-98-5) MS spectrum - ChemicalBook. (URL not provided in search results)
- 2-CHLORO-5-FLUOROBENZALDEHYDE - Crescent Chemical Company. (URL not provided in search results)
- 2-Chloro-5-fluorobenzaldehyde AldrichCPR - Sigma-Aldrich. (URL not provided in search results)
- A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-fluorobenzaldehyde in Organic Solvents - Benchchem. (URL not provided in search results)
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL not provided in search results)
-
Benzaldehyde, 2-chloro- - the NIST WebBook. Retrieved from [Link]
- Solubility & Method for determination of solubility | PPTX - Slideshare. (URL not provided in search results)
- 2-Chloro-5-fluorobenzaldehyde | CAS#:84194-30-9 | Chemsrc. (URL not provided in search results)
- 2-Chloro Benzaldehyde CAS No 89-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not provided in search results)
- Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide - Benchchem. (URL not provided in search results)
- Table of Characteristic IR Absorptions. (URL not provided in search results)
-
Benzaldehyde, 2-chloro- - the NIST WebBook. Retrieved from [Link]
- 2-Fluorobenzaldehyde(446-52-6)IR1 - ChemicalBook. (URL not provided in search results)
- IR Chart. (URL not provided in search results)
- 5-Chloro-2-fluorobenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (URL not provided in search results)
-
2-Chloro-5-fluorobenzaldehyde CAS 84194-30-9 Manufacturers, Suppliers, Factory. Retrieved from [Link]
- 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 1 g | Buy Online - Thermo Fisher Scientific. (URL not provided in search results)
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 84194-30-9 CAS MSDS (2-Chloro-5-fluorobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 84194-30-9: 2-Chloro-5-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-5-fluorobenzaldehyde CAS 84194-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2-Chloro-5-fluorobenzaldehyde | CAS#:84194-30-9 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
